Dopamine Transporter (DAT) Inhibition Potency: NEB vs. N-Ethyl-Cathinone (NEC) vs. N-Ethyl-Pentedrone
In a direct comparative SAR study, N-ethylbuphedrone (NEB) demonstrated superior potency as a dopamine transporter (DAT) inhibitor relative to its shorter-chain analog N-ethyl-cathinone (NEC), but was less potent than the longer-chain N-ethyl-pentedrone. This non-linear relationship underscores the specific impact of the α-carbon side-chain length on pharmacological activity [1].
| Evidence Dimension | Human DAT (hDAT) Uptake Inhibition (IC50) |
|---|---|
| Target Compound Data | N-Ethylbuphedrone (NEB): 1.85 ± 0.35 μM |
| Comparator Or Baseline | N-Ethyl-Cathinone (NEC): 12.2 ± 1.8 μM; N-Ethyl-Pentedrone: 0.89 ± 0.16 μM |
| Quantified Difference | NEB is ~6.6-fold more potent than NEC; N-Ethyl-pentedrone is ~2.1-fold more potent than NEB. |
| Conditions | HEK293 cells expressing human DAT; [³H]dopamine uptake inhibition assay. |
Why This Matters
This data quantifies NEB's specific rank-order potency within the N-ethyl cathinone series, allowing researchers to select the appropriate compound based on desired DAT inhibition strength for structure-activity or behavioral studies.
- [1] Nadal-Gratacós, N., et al. (2023). Structure–Activity Relationship of N‑Ethyl-Hexedrone Analogues: Role of the α‑Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience. Data extracted from Table 1. View Source
